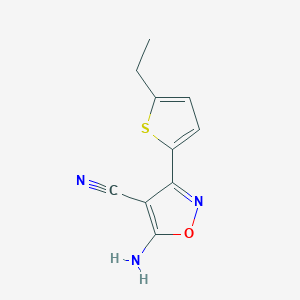

5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile

CAS No.: 890091-83-5

Cat. No.: VC5862434

Molecular Formula: C10H9N3OS

Molecular Weight: 219.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890091-83-5 |

|---|---|

| Molecular Formula | C10H9N3OS |

| Molecular Weight | 219.26 |

| IUPAC Name | 5-amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile |

| Standard InChI | InChI=1S/C10H9N3OS/c1-2-6-3-4-8(15-6)9-7(5-11)10(12)14-13-9/h3-4H,2,12H2,1H3 |

| Standard InChI Key | BMDYXNIKEOZESQ-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(S1)C2=NOC(=C2C#N)N |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s IUPAC name, 5-amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile, reflects its intricate structure. The oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) is substituted at position 3 with a 5-ethylthiophen-2-yl group and at position 4 with a cyano (-CN) group. The amino (-NH) group at position 5 enhances its reactivity and potential for hydrogen bonding .

The SMILES notation (CCC1=CC=C(S1)C2=NOC(=C2C#N)N) provides a simplified representation of its connectivity, emphasizing the ethylthiophene moiety () fused to the oxazole-carbonitrile backbone .

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis of 5-amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile parallels methods for structurally related oxazoles. A representative protocol involves:

-

Formation of the Oxazole Core: Condensation of malononitrile with a substituted hydroxymidine in the presence of a base (e.g., sodium ethoxide) .

-

Introduction of the Thiophene Moiety: Electrophilic substitution or cross-coupling reactions to attach the 5-ethylthiophen-2-yl group .

Example Procedure (adapted from ):

-

Reactants: Malononitrile (45.45 mmol), sodium ethoxide (90.90 mmol), (E/Z)-N-hydroxy-5-ethylthiophene-2-carbimidoyl chloride (45.45 mmol).

-

Conditions: Ethanol solvent, 0–20°C, 4 hours.

-

Workup: Quenching with ice, filtration, and recrystallization from ethanol.

Green Chemistry Approaches

Recent efforts emphasize sustainable synthesis using modified layered double hydroxide (LDH) catalysts. For example, LDH@PTRMS@DCMBA@CuI enables one-pot reactions in aqueous ethanol (55°C), reducing waste and reaction times . While this method is documented for pyrazole derivatives, its adaptation to oxazole synthesis could enhance atom economy and scalability .

Physicochemical Properties

The ethylthiophene group enhances lipophilicity ( ≈ 2.1 predicted), favoring membrane permeability in biological systems .

Research Gaps and Future Directions

-

Synthetic Optimization: Developing catalytic asymmetric routes to access enantiomerically pure forms.

-

Biological Screening: Evaluating anticancer, antibacterial, and anti-inflammatory activities.

-

Device Integration: Testing charge-carrier mobility in thin-film transistors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume